5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with a complex structure that includes an amino group, a chloro group, and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(2-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 5-Amino-2-(4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- 5-Amino-2-(2-chloro-4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both chloro and dimethyl groups on the phenyl ring
Properties
CAS No. |
54241-45-1 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-amino-2-(2-chloro-4,6-dimethylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12ClN3O/c1-6-3-7(2)11(8(12)4-6)15-10(16)5-9(13)14-15/h3-4H,5H2,1-2H3,(H2,13,14) |
InChI Key |
CIBYYNKTGAUUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N2C(=O)CC(=N2)N)C |
Origin of Product |
United States |
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